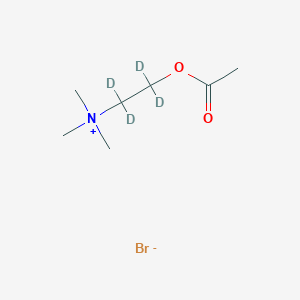
Acetylcholine-1,1,2,2-d4 bromide
Übersicht
Beschreibung
Acetylcholine-1,1,2,2-d4 Bromide is the labelled analogue of Acetylcholine Bromide, which is an endogenous neurotransmitter at cholinergic synapses . It has a molecular formula of C7H12D4NO2Br and a molecular weight of 230.14 .
Molecular Structure Analysis
The IUPAC name for Acetylcholine-1,1,2,2-d4 Bromide is (2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;bromide . The InChI key is ZEHGKSPCAMLJDC-NXMSQKFDSA-M .Physical And Chemical Properties Analysis
Acetylcholine-1,1,2,2-d4 Bromide is an off-white solid . It is slightly soluble in methanol and water .Wissenschaftliche Forschungsanwendungen
Theoretical Studies and Structural Analysis
Acetylcholine halides, including bromide variants, have been subjects of computational studies aiming to understand their structural, electronic, and vibration properties. A study by Gordienko, Gordienko, and Zhuravlev (2022) utilized first-principle methods and density functional theory to explore the properties of acetylcholine bromide. Their work contributed to a deeper understanding of the optimized parameters of the crystal lattice, atomic coordinates, bond lengths, valence and torsion angles, and the electronic structure of acetylcholine halides. This type of research is foundational for further explorations in the realm of biologically active compounds and complex biological systems, as it provides insights into the basic properties of these molecules (Gordienko, Gordienko, & Zhuravlev, 2022).
Role in Airway Diseases and Treatments
Acetylcholine is implicated in the regulation of bronchoconstriction and mucus secretion in airway diseases. Studies have indicated that muscarinic receptors, including those affected by acetylcholine bromides, are central in this process. Long-acting muscarinic receptor antagonists (LAMAs), which can have bromide components, have been approved for the treatment of chronic obstructive pulmonary disease (COPD) in Europe. The understanding of acetylcholine's role in airway diseases and its influence on muscarinic receptors is crucial for developing effective treatments for conditions like COPD and asthma. Papers by Alagha et al. (2014) and Kistemaker and Gosens (2015) delve into the involvement of acetylcholine and its receptors in airway diseases, offering insights that can aid in the development of targeted therapies (Alagha et al., 2014); (Kistemaker & Gosens, 2015).
Analytical Applications in Neurochemistry
The measurement of acetylcholine in biological samples is critical for neurochemical analysis. A paper by Prokai, Fryčák, Stevens, and Nguyen (2008) discussed an LC–MS–MS method for measuring acetylcholine using a tetradeuterated analogue (ACh-1,1,2,2-d4) as an internal standard. The development of such analytical techniques is essential for neurochemical research, as it allows for precise quantification of neurotransmitters and their analogues in various mediums (Prokai, Fryčák, Stevens, & Nguyen, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-NXMSQKFDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylcholine-1,1,2,2-d4 bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




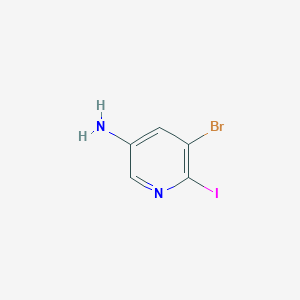
![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)
![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)

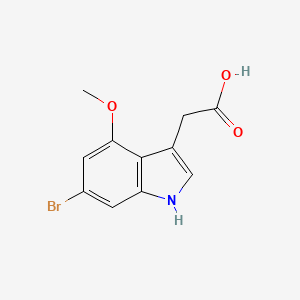
![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)
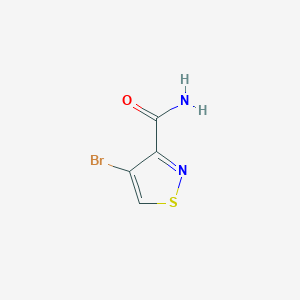
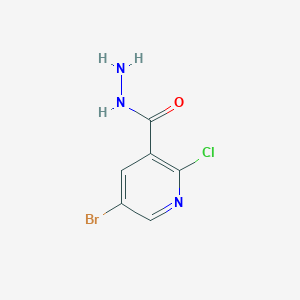

![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)